phenacyl 4-acetamido-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate
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Overview
Description
phenacyl 4-acetamido-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenacyl 4-acetamido-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.
Introduction of the acetylamino group: This step involves the acetylation of the amino group on the pyrazole ring.
Attachment of the 4-methoxy-benzyl group: This can be done through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-oxo-2-phenyl-ethyl alcohol.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities. This compound could be investigated for similar biological activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a drug candidate. Pyrazole derivatives have been studied for their anticancer, antimicrobial, and antiviral properties.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of phenacyl 4-acetamido-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors. They may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
4-aminoantipyrine: Used as an analgesic and antipyretic.
Celecoxib: A well-known COX-2 inhibitor used for pain relief.
Uniqueness
The uniqueness of phenacyl 4-acetamido-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
IUPAC Name |
phenacyl 4-acetamido-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-15(26)23-19-13-25(12-16-8-10-18(29-2)11-9-16)24-21(19)22(28)30-14-20(27)17-6-4-3-5-7-17/h3-11,13H,12,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKDVTRTNIDHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1C(=O)OCC(=O)C2=CC=CC=C2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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